
5-Acetoxy Anagrelide
説明
5-Acetoxy Anagrelide, also known as this compound, is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.122. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mechanism of Action in Thrombocytopenia
Anagrelide, a therapeutic compound, has been demonstrated to selectively reduce platelet count in humans. Studies show that anagrelide influences the postmitotic phase of megakaryocyte development, reducing platelet production by affecting megakaryocyte size, ploidy, and maturation. It's observed that anagrelide induces changes in megakaryocyte cytoplasmic maturation and DNA content, without significantly inhibiting megakaryocyte colony development at therapeutic concentrations (Mazur, Rosmarin, Sohl, Newton, & Narendran, 1992).
Selectivity for Megakaryocytic Lineage
Anagrelide exhibits selectivity for the megakaryocytic lineage in comparison to other hematopoietic progenitor cell growth and differentiation. It's been found that anagrelide, unlike hydroxycarbamide, does not significantly affect the proliferation or differentiation of other hematopoietic progenitor cells, thereby demonstrating its potent and selective inhibitory effect on megakaryocytopoiesis (Hong, Wang, Arroyo, Hernandez, Skene, & Erusalimsky, 2006).
Effects on Platelet Production and Megakaryocyte Progenitor Cells
Research using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells has shown that anagrelide inhibits the proliferation of these cells and the generation of platelets. This study provided insights into the molecular mechanism of anagrelide’s inhibitory action on megakaryogenesis and platelet formation, revealing that anagrelide suppresses the expression of megakaryocytic surface markers and genes related to megakaryogenesis and platelet formation (Takaishi, Takeuchi, Tsukamoto, Takayama, Oshima, Isshiki, Kayamori, Kimura, Hino, Oshima-Hasegawa, Mitsukawa, Takeda, Mimura, Ohwada, Iseki, Nakamura, Eto, Iwama, Yokote, Nakaseko, & Sakaida, 2018).
作用機序
Target of Action
5-Acetoxy Anagrelide, a derivative of Anagrelide, primarily targets platelets in the blood . The drug is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The primary molecular target of Anagrelide is cyclic nucleotide phosphodiesterase 3 (PDE3A) .
Mode of Action
This compound works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . Anagrelide inhibits the function of platelets by inhibiting phosphodiesterase 3 , leading to an increase in cAMP .
Biochemical Pathways
The drug interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation . This elevation in cAMP levels disrupts the normal biochemical pathways within the platelet, leading to a decrease in platelet aggregation and a reduction in overall platelet count .
Pharmacokinetics
The pharmacokinetics of Anagrelide are linear in the 0.5–2mg dose range . After oral administration, Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites, the active 3-hydroxy Anagrelide and the inactive 5,6-dichloro-3,4-dihydroquinazol-2-ylamine . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing .
Result of Action
The result of this compound’s action is a reduction in platelet count . By inhibiting the maturation of platelets, the drug effectively lowers the number of platelets in the blood, reducing the risk of thrombosis . This is beneficial in the treatment of conditions such as thrombocythemia, where the platelet count is dangerously high .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food intake can significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s efficacy and stability. Furthermore, the drug’s action may also be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
生化学分析
Biochemical Properties
5-Acetoxy Anagrelide interacts with various biomolecules in the body. It is known to inhibit the function of platelets by inhibiting a type 3 phosphodiesterase . This interaction leads to an increase in cyclic adenosine monophosphate (cAMP) within the platelets . The increase in cAMP levels interferes with platelet-activating signal pathways and blocks signaling networks, rearrangements, and fibrinogen receptor activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the maturation of megakaryocytes, thereby affecting the size and ploidy of these cells . This action is not mediated through the phosphodiesterase system . In addition, this compound has been shown to have potential therapeutic effects on Acute Myeloid Leukemia (AML) cells based on Phosphodiesterase 3A expression . It suppresses cancer cells by inducing cell apoptosis and reducing metastasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with phosphodiesterase 3 . By inhibiting this enzyme, this compound causes an increase in cAMP levels within the cell . This increase in cAMP interferes with platelet-activating signal pathways, leading to a decrease in platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, a retrospective review found significantly decreased overall survival and myelofibrosis-free survival in patients with essential thrombocythemia after the approval of Anagrelide .
Metabolic Pathways
Its parent compound, Anagrelide, is known to inhibit the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .
特性
IUPAC Name |
(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRALKUPKUNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675504 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-71-4 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetoxy Anagrelide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



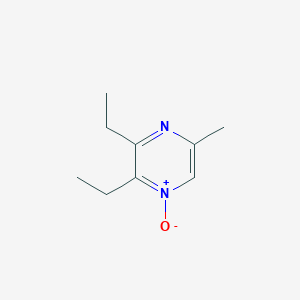
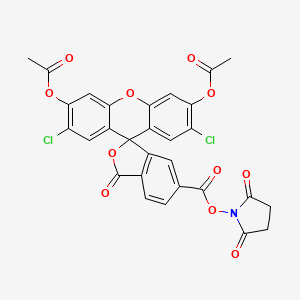
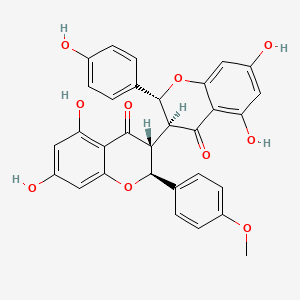
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
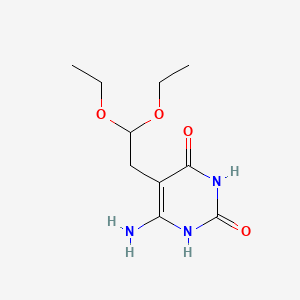
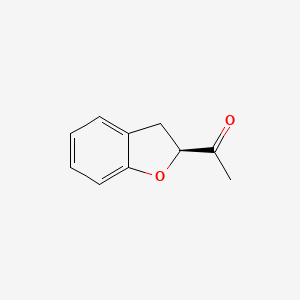
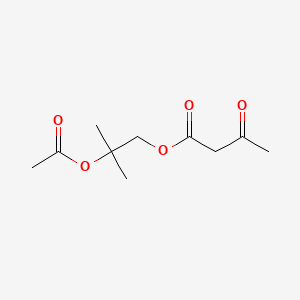
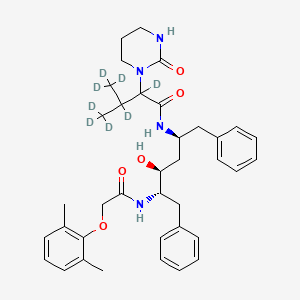
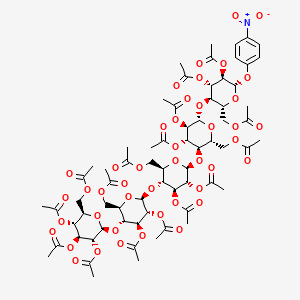

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
